(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
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Overview
Description
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a chemical compound with the molecular formula C₁₃H₁₄O₄. It is a derivative of D-mannitol, a type of sugar alcohol. This compound is known for its unique structure, which includes two anhydro bridges and a benzylidene protective group. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be synthesized through several methods. One common approach involves the reaction of D-mannitol with benzaldehyde in the presence of an acid catalyst to form the benzylidene derivative. This is followed by the formation of the anhydro bridges through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its original sugar alcohol form.
Substitution: The benzylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction results in the formation of sugar alcohols .
Scientific Research Applications
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. The benzylidene group provides steric protection, allowing selective reactions at other sites on the molecule. The anhydro bridges contribute to the compound’s stability and reactivity, facilitating its use in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,52,3-Dianhydro-4,6-O-benzylidene-D-allitol: Similar structure but derived from D-allitol.
1,34,6-Di-O-benzylidene-D-mannitol: Contains two benzylidene groups instead of one.
1,43,6-Dianhydro-D-mannitol: Lacks the benzylidene protective group
Uniqueness
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is unique due to its dual anhydro bridges and single benzylidene group, which provide a balance of stability and reactivity. This makes it particularly useful in selective chemical syntheses and as a versatile intermediate in various research applications .
Properties
IUPAC Name |
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-JVASRFHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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